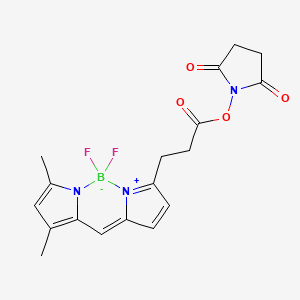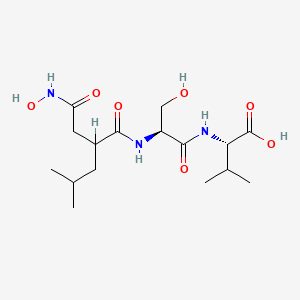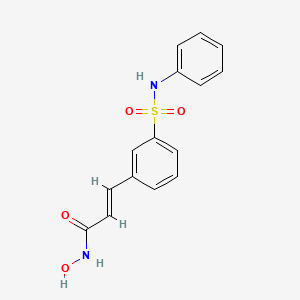
Belinostat
Übersicht
Beschreibung
Belinostat is a small-molecule hydroxamate-type inhibitor of class I, II, and IV histone deacetylase enzymes. It was developed by TopoTarget and Spectrum Pharmaceuticals for the treatment of relapsed or refractory peripheral T-cell lymphoma. This compound received its first global approval in the United States on July 3, 2014, for intravenous treatment of this condition .
Wissenschaftliche Forschungsanwendungen
Belinostat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung verwendet, um die Hemmung von Histon-Deacetylase und ihre Auswirkungen auf die Genexpression zu untersuchen.
Biologie: Untersucht auf seine Rolle bei der Modulation epigenetischer Mechanismen und seine Auswirkungen auf zelluläre Prozesse wie Apoptose und Zellzyklusregulation.
Medizin: Primär bei der Behandlung von peripheren T-Zell-Lymphomen eingesetzt. Es wird auch für sein Potenzial bei der Behandlung anderer hämatologischer Malignome und solider Tumoren untersucht.
Industrie: Wird bei der Entwicklung neuer therapeutischer Wirkstoffe und als Referenzverbindung in der Arzneimittelforschung und -entwicklung eingesetzt .
5. Wirkmechanismus
This compound hemmt die enzymatische Aktivität von Histon-Deacetylase-Enzymen, was zur Anhäufung von acetylierten Histonen und anderen Proteinen führt. Diese Anhäufung führt zur Aktivierung von Tumorsuppressorgenen, zur Induktion von Zellzyklusarrest und zur Apoptose von Krebszellen. Die primären molekularen Ziele von this compound sind die Histon-Deacetylase-Enzyme, die eine entscheidende Rolle bei der Regulation der Genexpression und der Chromatinstruktur spielen .
Wirkmechanismus
Target of Action
Belinostat, a sulfonamide-hydroxamide structured compound, primarily targets the enzyme Histone Deacetylase (HDAC) . HDACs are involved in the regulation of gene expression by removing acetyl groups from the lysine residues of histones and some non-histone proteins .
Mode of Action
This compound inhibits the activity of HDAC, thus preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . This inhibition leads to the accumulation of acetylated histones and other proteins, which in turn increases the expression of tumor-suppressor genes .
Biochemical Pathways
The inhibition of HDAC by this compound affects numerous signaling and metabolic pathways . The biological outcome of HDAC inhibition is dependent on the HDAC specificity of the inhibitor and their associated signal transduction pathways, which may lead to altered gene expression, cell differentiation, cell-cycle arrest, and/or apoptosis .
Pharmacokinetics
This compound is extensively metabolized, primarily by glucuronidation mediated by UGT1A1 . It also undergoes hepatic metabolism by CYP2A6, CYP2C9, and CYP3A4 enzymes to form this compound amide and this compound acid . The clearance of this compound is between 52.6 and 70.5 L/h and the volume of distribution is between 268.3 and 409.2 L . This compound is primarily metabolized and mostly cleared from plasma within 8 hours . The systemic exposure for the 5 major metabolites is >20% of the parent, with this compound glucuronide being the predominant metabolite .
Result of Action
This compound significantly reduces cancer cell growth through HDAC inhibition and induction of apoptosis . In vitro studies have shown that this compound treatment results in the downregulation of stem cell and proliferation markers . It also induces cell cycle arrest and/or apoptosis of some transformed cells .
Action Environment
The efficacy of this compound can be influenced by the reducing environment of a tumor cell . Upon entry to the reducing environment of a tumor cell, the redox active-Cu (II) ion would undergo reduction to Cu (I) resulting in the release of two molar equivalents of the active drug, this compound . This suggests that the tumor microenvironment plays a crucial role in the action and efficacy of this compound.
Biochemische Analyse
Biochemical Properties
Belinostat inhibits the activity of histone deacetylase (HDAC), thus preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . This inhibition leads to the accumulation of acetylated histones and other proteins, increasing the expression of tumor-suppressor genes .
Cellular Effects
This compound’s inhibition of HDAC has significant effects on various types of cells and cellular processes. By increasing the expression of tumor-suppressor genes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of HDAC . This inhibition prevents the removal of acetyl groups from histones and other proteins, leading to the accumulation of these acetylated biomolecules . This accumulation subsequently increases the expression of tumor-suppressor genes .
Temporal Effects in Laboratory Settings
It is known that this compound has been used in combination with standard cyclophosphamide, doxorubicin, vincristine, and prednisone as first-line treatment for patients with newly diagnosed peripheral T-cell lymphoma .
Dosage Effects in Animal Models
It is known that this compound has been used in combination with standard cyclophosphamide, doxorubicin, vincristine, and prednisone as first-line treatment for patients with newly diagnosed peripheral T-cell lymphoma .
Metabolic Pathways
In vitro studies have shown that this compound is primarily metabolized by UGT1A1 and to a lesser extent by CYP2A6, CYP2C9, and CYP3A4 .
Transport and Distribution
It is known that this compound has been used in combination with standard cyclophosphamide, doxorubicin, vincristine, and prednisone as first-line treatment for patients with newly diagnosed peripheral T-cell lymphoma .
Subcellular Localization
It is known that this compound has been used in combination with standard cyclophosphamide, doxorubicin, vincristine, and prednisone as first-line treatment for patients with newly diagnosed peripheral T-cell lymphoma .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Belinostat wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung einer Hydroxamatgruppe beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Kondensationsreaktionen synthetisiert.
Einführung der Hydroxamatgruppe: Die Hydroxamatgruppe wird durch eine Reaktion mit Hydroxylamin eingeführt.
Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation und Chromatographie gereinigt, um eine hohe Reinheit zu gewährleisten.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Das Verfahren umfasst:
Batch-Reaktionen: Durchführung der Reaktionen in großen Reaktoren, um erhebliche Mengen der Verbindung zu produzieren.
Kontinuierliche Überwachung: Überwachung der Reaktionsbedingungen wie Temperatur, Druck und pH-Wert, um eine konstante Produktqualität zu gewährleisten.
Reinigung und Qualitätskontrolle: Anwendung fortschrittlicher Reinigungsverfahren und strenger Qualitätskontrollmaßnahmen, um die pharmazeutischen Standards zu erfüllen
Analyse Chemischer Reaktionen
Arten von Reaktionen: Belinostat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Hydroxamatgruppe modifizieren und die Aktivität der Verbindung verändern.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, die ihre therapeutischen Eigenschaften möglicherweise verbessern.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Verschiedene Alkylierungsmittel, Acylierungsmittel.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte Derivate von this compound mit potenziellen Variationen in der therapeutischen Aktivität .
Vergleich Mit ähnlichen Verbindungen
Belinostat wird mit anderen Histon-Deacetylase-Inhibitoren verglichen, wie zum Beispiel:
Vorinostat: Ein weiterer Histon-Deacetylase-Inhibitor, der zur Behandlung von kutanem T-Zell-Lymphom eingesetzt wird.
Romidepsin: Wird zur Behandlung von peripherem T-Zell-Lymphom und kutanem T-Zell-Lymphom eingesetzt.
Panobinostat: Wird in Kombination mit anderen Medikamenten zur Behandlung von multiplem Myelom eingesetzt.
Einzigartigkeit: this compound ist einzigartig durch seine breite Hemmung von Histon-Deacetylase-Enzymen der Klassen I, II und IV, während andere Inhibitoren möglicherweise eine selektivere Aktivität haben. Darüber hinaus hat this compound bei Patienten mit rezidiviertem oder refraktärem peripherem T-Zell-Lymphom Wirksamkeit gezeigt, was eine alternative Behandlungsoption für diese aggressive Krankheit darstellt .
Eigenschaften
IUPAC Name |
(E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNRHFGMJRPRSK-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194378 | |
| Record name | Belinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Belinostat inhibits the activity of histone deacetylase (HDAC) thus prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins. In vitro, belinostat caused the accumulation of acetylated histones and other proteins, increased the expression of tumor-suppressor genes. It ultimately induces cell cycle arrest, inhibition of angiogenesis and/or apoptosis of some transformed cells. | |
| Record name | Belinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05015 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
866323-14-0, 414864-00-9 | |
| Record name | Belinostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866323-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Belinostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866323140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Belinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05015 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Belinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BELINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4H96P17NZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Belinostat's mechanism of action?
A1: this compound is a histone deacetylase inhibitor (HDACi) [, , , , ]. HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and gene repression. This compound inhibits HDACs, promoting gene re-expression, including tumor suppressor genes, and inducing cell cycle arrest, differentiation, and apoptosis in cancer cells [, , , , ].
Q2: What are the downstream effects of this compound's HDAC inhibition in cancer cells?
A2: this compound's HDAC inhibition leads to diverse downstream effects, including:
- Increased histone acetylation: this compound causes hyperacetylation of histones H3 and H4, leading to changes in chromatin structure and gene expression [, , ].
- Cell cycle arrest: this compound can induce cell cycle arrest in different phases, including G1, S, and G2/M, depending on the cell type and context [, , , , ].
- Apoptosis: this compound triggers apoptosis in various cancer cell lines and primary cells, involving caspase activation, PARP cleavage, and modulation of Bcl-2 family proteins like Bcl-xL, Mcl-1, Bim, and Puma [, , , , , , ].
- Modulation of signaling pathways: this compound can affect various signaling pathways, including NF-κB, JAK/STAT, and TGFβ, impacting cell survival, proliferation, and immune responses [, , , ].
Q3: How does this compound's effect on histone acetylation translate into anti-cancer activity?
A3: this compound-mediated histone hyperacetylation can lead to:
- Reactivation of silenced tumor suppressor genes: These genes normally regulate cell cycle progression, DNA repair, and apoptosis, and their re-expression can limit tumor growth [, , ].
- Induction of pro-apoptotic genes: this compound can increase the expression of pro-apoptotic proteins like Bim and Puma, tilting the balance towards cell death [, , ].
- Inhibition of pro-survival pathways: this compound can suppress oncogenic signaling pathways such as NF-κB, further promoting apoptosis [, , ].
Q4: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C15H14N2O4S and a molecular weight of 318.35 g/mol [].
A4: The provided research papers primarily focus on this compound's pharmacological properties and do not provide detailed information about its material compatibility and stability or its catalytic properties.
A4: While the research papers highlight the importance of understanding this compound's structure-activity relationship and improving its formulation for enhanced efficacy and stability, they don't delve into specific computational models, SAR studies, or formulation strategies.
A4: The research primarily focuses on this compound's preclinical and clinical development; information regarding SHE regulations, risk minimization, and responsible practices is not extensively covered.
Q5: What is this compound's pharmacokinetic profile?
A9: this compound exhibits rapid plasma clearance and extensive metabolism, primarily via glucuronidation by UGT1A1 [, , , ]. Its half-life is relatively short, ranging from 0.3 to 1.3 hours [, ].
Q6: Do genetic variations in UGT1A1 affect this compound's pharmacokinetics and toxicity?
A12: Yes, polymorphisms in the UGT1A1 gene, particularly UGT1A128 and UGT1A160, can increase this compound exposure and the risk of toxicities, especially at higher doses []. Dose adjustments are recommended for carriers of these polymorphisms [].
Q7: What types of cancer cells are sensitive to this compound in vitro?
A7: this compound has shown potent in vitro activity against various cancer cell lines, including:
- Hematological malignancies: Peripheral T-cell lymphoma (PTCL), acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and multiple myeloma [, , , ].
- Solid tumors: Prostate cancer, ovarian cancer, lung cancer, breast cancer, thyroid cancer, and glioblastoma [, , , , , , , ].
Q8: What is the evidence for this compound's anti-tumor activity in vivo?
A8: this compound demonstrates significant in vivo activity in various preclinical models:
- Xenograft models: this compound effectively inhibits tumor growth in xenograft models of prostate cancer, AML, ALL, and T-cell lymphoma [, , , , ].
- Orthotopic models: In an orthotopic model of prostate cancer, this compound inhibits tumor growth and reduces the incidence of lung metastases [].
- Rat glioma model: this compound reduces tumor volume in a dose-dependent manner [].
Q9: Has this compound been evaluated in clinical trials?
A9: Yes, this compound has been extensively evaluated in clinical trials for various cancers:
- PTCL: this compound received accelerated approval in the US for relapsed/refractory PTCL based on promising results from the pivotal Phase 2 BELIEF study, which demonstrated durable clinical benefit and tolerability [].
- Other cancers: this compound is being investigated in clinical trials for other hematological malignancies (AML, MDS) and solid tumors (ovarian cancer, glioblastoma) [, , , ].
Q10: Are there known mechanisms of resistance to this compound?
A10: Yes, resistance to this compound can develop through various mechanisms, including:
- Sustained upregulation of cyclin-dependent kinase inhibitors (CDKIs): This can lead to reversible G1 arrest, preventing cells from progressing to the phase where this compound exerts its cytotoxic effects [].
- Alterations in Bcl-2 family proteins: Overexpression of anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1) or downregulation of pro-apoptotic proteins (e.g., Bim) can confer resistance to this compound [, , ].
- Activation of alternative survival pathways: Upregulation of pathways like NF-κB can counteract this compound's pro-apoptotic effects [, ].
Q11: Does cross-resistance exist between this compound and other HDAC inhibitors?
A17: Yes, this compound-resistant cells can display cross-resistance to other HDAC inhibitors, including vorinostat, romidepsin, panobinostat, and ricolinostat []. This suggests that shared resistance mechanisms may limit the efficacy of sequential HDAC inhibitor treatments.
A11: While the research papers discuss this compound's safety profile and adverse events in the context of clinical trials, they do not delve into detailed toxicology data or potential long-term effects.
A11: The provided scientific research does not extensively cover these specific aspects related to this compound.
Q12: Are there alternative treatments for cancers that are resistant to this compound?
A12: Yes, several alternative therapeutic strategies are being explored for this compound-resistant cancers:
- Combination therapies: Combining this compound with other agents, such as proteasome inhibitors (e.g., bortezomib), BH3 mimetics (e.g., ABT-737), or microtubule targeting agents (e.g., vincristine, paclitaxel), can overcome resistance and enhance efficacy [, , ].
- Oncolytic viruses: Oncolytic viruses, such as reovirus, have shown promise in preclinical models of HDAC inhibitor-resistant T-cell lymphoma [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-[(E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1667835.png)
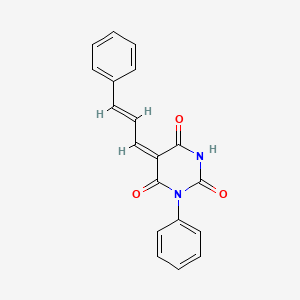
![(3R)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3E)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexa-3,5-dienyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropan](/img/structure/B1667838.png)

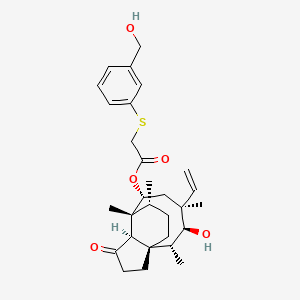
![[2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt](/img/structure/B1667841.png)
![7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1667847.png)
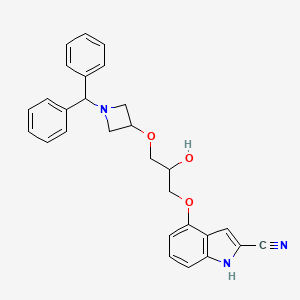
![(2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide](/img/structure/B1667849.png)
![4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One](/img/structure/B1667851.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate](/img/structure/B1667852.png)
